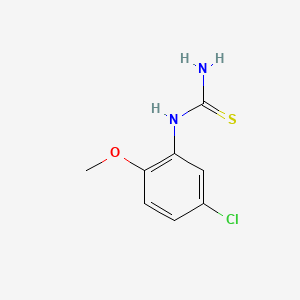

1-(5-Chloro-2-methoxyphenyl)-2-thiourea

Description

1-(5-Chloro-2-methoxyphenyl)-2-thiourea (C${10}$H${10}$ClN${3}$O${2}$S, MW: 273.72 g/mol) is a thiourea derivative featuring a chloro-substituted methoxyphenyl group. The compound is synthesized via the reaction of 5-chloro-2-methoxyaniline with carbon disulfide under basic conditions .

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2OS/c1-12-7-3-2-5(9)4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMNHAXMORNHNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213867 | |

| Record name | Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63980-69-8 | |

| Record name | N-(5-Chloro-2-methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63980-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63980-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(5-chloro-2-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 63980-69-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary target of 1-(5-Chloro-2-methoxyphenyl)-2-thiourea is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell cycle progression and DNA repair mechanisms.

Mode of Action

This inhibition can result in cell cycle arrest, providing more time for the cell to repair DNA damage before proceeding with cell division.

Biochemical Pathways

The compound’s interaction with Chk1 affects the DNA damage response pathway . When DNA damage is detected, Chk1 is activated and halts the cell cycle to allow for DNA repair. By inhibiting Chk1, the compound disrupts this process, potentially leading to the accumulation of DNA damage and cell death.

Pharmacokinetics

The compound’s interaction with chk1 suggests that it may be taken up by cells and distributed throughout the body. The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, remain to be elucidated.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-2-thiourea is an organic compound that has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10ClN3O2S and a molecular weight of approximately 273.72 g/mol. Its structure features a chloro-substituted methoxyphenyl group attached to a thiourea moiety, which significantly influences its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O2S |

| Molecular Weight | 273.72 g/mol |

| Functional Groups | Thiourea, Aromatic |

Antitumor Properties

Research indicates that this compound exhibits notable antitumor activity . Studies have demonstrated that it can inhibit various cancer cell lines, with IC50 values ranging from 3 to 20 µM across different types of cancers, including pancreatic, prostate, and breast cancers . The compound appears to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations.

The mechanism through which this compound exerts its antitumor effects involves:

- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : Treated cells often exhibit cell cycle arrest, particularly in the S phase, suggesting the induction of apoptosis .

- Reactive Oxygen Species Modulation : The compound may influence levels of reactive oxygen species (ROS), which are critical in cellular signaling and apoptosis.

Other Biological Activities

Beyond its antitumor properties, this compound has shown potential in other areas:

- Antituberculosis Activity : Some studies suggest that thiourea derivatives can act as effective inhibitors against Mycobacterium tuberculosis, with certain derivatives demonstrating MIC values as low as 1 µg/mL .

- Anti-Alzheimer Activity : Inhibitory effects against acetylcholinesterase (AChE) have been reported, with IC50 values ranging from 33.27 to 93.85 nM . This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic signaling.

Study on Anticancer Activity

In a study evaluating the anticancer efficacy of thiourea derivatives, this compound was part of a series that showed promising results against human lung adenocarcinoma cell lines. The modifications to the thiourea backbone were found to enhance inhibitory activity significantly compared to unmodified compounds .

Toxicity Profile

Despite its beneficial properties, the compound's toxicity profile indicates it is harmful if ingested or if it comes into contact with skin. Proper handling protocols are essential when working with this compound in laboratory settings.

Comparison with Similar Compounds

Key Structural and Functional Comparisons

The table below highlights critical differences between 1-(5-Chloro-2-methoxyphenyl)-2-thiourea and analogous thiourea derivatives:

| Compound Name | Structural Features | Unique Aspects | Reference |

|---|---|---|---|

| 1-(2-Methoxyphenyl)thiourea | Methoxy at position 2; lacks chlorine | Reduced biological activity due to absence of chloro substitution | |

| 1-(4-Chlorophenyl)-2-thiourea | Chlorine at para position; no methoxy group | Lower electronic effects; altered receptor binding compared to ortho-substituted analogs | |

| 1-(4-Iodophenyl)-2-thiourea | Iodine at para position; thiourea group | Enhanced reactivity and bioactivity due to iodine’s polarizability | |

| (5-Hydroxy-2-methoxyphenyl)thiourea | Hydroxy and methoxy groups at positions 5 and 2 | Improved solubility and stability; distinct interaction with hydroxyl-binding targets | |

| 1-(4-Nitrophenyl)-2-thiourea | Nitro group at para position | Strong electron-withdrawing effects; higher acidity and redox activity | |

| 1-(2-Phenoxyethyl)-2-thiourea | Phenoxyethyl substituent instead of methoxyphenyl | Broader lipophilicity but reduced specificity in enzyme inhibition |

Impact of Substituent Position and Identity

- Halogen Position : The 5-chloro substitution in the target compound enhances electronic effects on the aromatic ring, improving interactions with hydrophobic enzyme pockets compared to para-chloro analogs (e.g., 1-(4-Chlorophenyl)-2-thiourea) .

- Methoxy vs. Hydroxy Groups : Replacing the hydroxyl group in (5-Hydroxy-2-methoxyphenyl)thiourea with methoxy reduces hydrogen-bonding capacity but increases metabolic stability .

- Iodine vs. Chlorine : Iodine’s larger atomic radius in 1-(4-Iodophenyl)-2-thiourea increases van der Waals interactions, leading to higher biological activity but complicating synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.